molecular formula C8H5Br2N3 B13527511 5-(3,4-dibromophenyl)-1H-1,2,3-triazole

5-(3,4-dibromophenyl)-1H-1,2,3-triazole

Cat. No.: B13527511
M. Wt: 302.95 g/mol
InChI Key: QWOZQCRUQWZVGU-UHFFFAOYSA-N
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Description

    5-(3,4-dibromophenyl)-1H-1,2,3-triazole: is a heterocyclic compound with a triazole ring containing two bromine atoms on the phenyl group. Triazoles are important in medicinal chemistry due to their diverse biological activities.

  • The compound’s structure consists of a five-membered triazole ring fused to a phenyl group, resulting in a unique arrangement of atoms.
  • Preparation Methods

  • Chemical Reactions Analysis

      Oxidation: , , and reactions are common for triazoles.

    • Reagents like sodium azide , alkynes , and halogens play crucial roles in these transformations.
    • Major products include various substituted triazoles with diverse functional groups.
  • Scientific Research Applications

      Medicinal Chemistry: Triazoles exhibit antimicrobial, antitumor, and anti-inflammatory properties. Researchers explore their potential as drug candidates.

      Coordination Chemistry: Triazoles serve as ligands in coordination complexes.

      Pesticide Chemistry: Some triazoles possess herbicidal and insecticidal properties.

  • Comparison with Similar Compounds

      4-Bromodiphenyl ether: .

    • Other similar compounds include various triazoles with different substituents.

    Properties

    Molecular Formula

    C8H5Br2N3

    Molecular Weight

    302.95 g/mol

    IUPAC Name

    4-(3,4-dibromophenyl)-2H-triazole

    InChI

    InChI=1S/C8H5Br2N3/c9-6-2-1-5(3-7(6)10)8-4-11-13-12-8/h1-4H,(H,11,12,13)

    InChI Key

    QWOZQCRUQWZVGU-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=C(C=C1C2=NNN=C2)Br)Br

    Origin of Product

    United States

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